4-(6-Octylpyridazin-3(2H)-ylidene)cyclohexa-2,5-dien-1-one
Description
Properties
CAS No. |
143327-66-6 |
|---|---|
Molecular Formula |
C18H24N2O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-(6-octylpyridazin-3-yl)phenol |
InChI |
InChI=1S/C18H24N2O/c1-2-3-4-5-6-7-8-16-11-14-18(20-19-16)15-9-12-17(21)13-10-15/h9-14,21H,2-8H2,1H3 |
InChI Key |
VPXNNKZTLXAOMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=NN=C(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Octylpyridazin-3(2H)-ylidene)cyclohexa-2,5-dien-1-one typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.
Attachment of the Octyl Group: The octyl group can be introduced via alkylation reactions using octyl halides or similar reagents.
Formation of the Cyclohexadienone Structure: This step may involve cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(6-Octylpyridazin-3(2H)-ylidene)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(6-Octylpyridazin-3(2H)-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with molecular targets and pathways. This may include binding to specific enzymes or receptors, altering cellular processes, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in heterocyclic cores, substituent groups, and side-chain lengths. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
- Heterocyclic Core Influence : Pyridazine (target compound) vs. benzothiazole () or pyrazole () alters electronic density and binding affinity. Benzothiazole derivatives often exhibit bioactivity due to sulfur’s electron-withdrawing effects .
- Synthetic Routes: The target compound’s synthesis may mirror alkylation methods in (using octyl halides) but could require optimization for longer chains.
Physicochemical Properties
Biological Activity
The compound 4-(6-Octylpyridazin-3(2H)-ylidene)cyclohexa-2,5-dien-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C_{16}H_{20}N_2O
- Molecular Weight : 256.35 g/mol
The compound features a cyclohexadiene framework with a pyridazine moiety, which is significant for its biological interactions.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that derivatives of this compound showed significant radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings align with data from related compounds that have been documented to exhibit anti-inflammatory effects by modulating the NF-kB signaling pathway .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Preliminary studies indicate that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.
Study 1: Antioxidant Activity Assessment
In a controlled laboratory setting, researchers evaluated the antioxidant capacity of the compound using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration, demonstrating the compound's ability to act as a free radical scavenger.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
Study 2: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory mechanism involved treating macrophage cells with the compound and measuring cytokine levels post-treatment. The results showed a marked decrease in TNF-alpha and IL-6 production compared to control groups.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound (10 µM) | 80 | 100 |
| Compound (50 µM) | 30 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
